6-Fluoro-7-methoxyisoquinoline
Description
Significance of Isoquinoline (B145761) Core Structures in Contemporary Organic and Medicinal Chemistry
The isoquinoline framework, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This is attributed to its presence in a wide array of natural products, particularly alkaloids, and its ability to serve as a versatile template for the design of new therapeutic agents. nih.govfiveable.me Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.net The planar and aromatic nature of the isoquinoline core allows for crucial π-stacking interactions with biological targets like enzymes and receptors, while the nitrogen atom provides a site for functionalization to modulate physicochemical properties and biological activity. fiveable.me Consequently, the synthesis of diversely functionalized isoquinolines remains a vibrant area of research in organic chemistry. rsc.org
Overview of Fluorinated and Methoxylated Aromatic Heterocycles in Chemical Research
The incorporation of fluorine into aromatic heterocycles is a widely employed strategy in drug discovery. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug molecule. tandfonline.comnih.gov Fluorination can also modulate the acidity or basicity of nearby functional groups, which can be advantageous for optimizing a compound's pharmacokinetic profile. tandfonline.commdpi.com
Methoxylated aromatic compounds are also of significant interest, particularly in the context of natural product chemistry and bioremediation. frontiersin.orgnih.gov The methoxy (B1213986) group can influence the electronic properties and solubility of a molecule. In the field of environmental science, the metabolism of methoxylated aromatic compounds derived from lignin (B12514952) by microorganisms is an area of active research, with implications for converting biomass into valuable chemicals. frontiersin.orgnih.gov
Positioning of 6-Fluoro-7-methoxyisoquinoline within the Landscape of Advanced Chemical Synthesis and Biological Probe Development
This compound is a heterocyclic building block that combines the key features of the isoquinoline core with the strategic placement of a fluorine atom and a methoxy group. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. acs.orgresearchgate.net Its utility is highlighted by its role as a precursor in the synthesis of potent and selective inhibitors of enzymes such as Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which are targets for inflammatory diseases. researchgate.netnih.gov Furthermore, derivatives of this compound have been investigated in the development of microtubule targeting agents, which are crucial tools in cell biology research and have applications in cancer therapy. uni-muenchen.de The compound serves as a key component in creating sophisticated molecular probes to study complex biological processes. nih.govresearchgate.net
Chemical Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1036711-00-8 |
| Molecular Formula | C10H8FNO |
| Canonical SMILES | COC1=CC2=C(C=C1F)C=CN=C2 |
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-7-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSBEGUPFICXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731413 | |
| Record name | 6-Fluoro-7-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036711-00-8 | |
| Record name | 6-Fluoro-7-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 6 Fluoro 7 Methoxyisoquinoline
Retrosynthetic Analysis and Key Disconnections for the Isoquinoline (B145761) Scaffold
A retrosynthetic analysis of 6-Fluoro-7-methoxyisoquinoline reveals several potential disconnections of the isoquinoline core, leading to readily available starting materials. The most common strategies involve breaking the C-N and C-C bonds of the pyridine (B92270) ring portion of the isoquinoline.
Primary Disconnections:
Bischler-Napieralski type disconnection: This approach involves the disconnection of the N-C1 and C4-C4a bonds, leading to a β-phenylethylamide precursor. For this compound, this would be an N-acyl derivative of 2-(3-fluoro-4-methoxyphenyl)ethanamine (B1267680).
Pictet-Spengler type disconnection: This strategy disconnects the N-C1 and C1-C8a bonds, pointing to a β-phenylethylamine and an aldehyde as precursors. Specifically, this would involve the reaction of 2-(3-fluoro-4-methoxyphenyl)ethanamine with a one-carbon electrophile.
Pomeranz-Fritsch type disconnection: This disconnection breaks the N-C8a and C4-C4a bonds, suggesting a benzaldehyde (B42025) and an aminoacetal as the key building blocks. For the target molecule, 3-fluoro-4-methoxybenzaldehyde (B1294953) would be the required starting material.
These primary disconnections form the basis for the classical and modern synthetic methodologies discussed in the following sections. The choice of a particular retrosynthetic route often depends on the availability of starting materials and the desired substitution pattern on the final isoquinoline.
Methodologies for Isoquinoline Ring Construction
The construction of the isoquinoline ring is a well-established area of organic synthesis, with both classical and modern methods available to the synthetic chemist.
Classical and Modern Cyclization Approaches
Several named reactions have stood the test of time for the synthesis of isoquinolines and their derivatives.
The Bischler-Napieralski reaction is a widely used method that involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline. nih.govwikipedia.orgorganic-chemistry.org This intermediate can then be oxidized to the corresponding isoquinoline. The success of this reaction is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups generally facilitating the cyclization. In the context of this compound synthesis, the methoxy (B1213986) group at the 4-position of the phenylethylamine precursor would activate the ring towards electrophilic attack, while the fluorine at the 3-position would have a deactivating effect. The regiochemical outcome of the cyclization is crucial, as cyclization can occur either ortho or para to the activating methoxy group. Generally, cyclization occurs para to the strongest activating group, which would lead to the desired 6-fluoro-7-methoxy substitution pattern.
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. figshare.comnih.gov Similar to the Bischler-Napieralski reaction, the success and regioselectivity of the Pictet-Spengler cyclization are influenced by the substituents on the aromatic ring. nih.govresearchgate.net For the synthesis of this compound, 2-(3-fluoro-4-methoxyphenyl)ethanamine would be reacted with an appropriate aldehyde, and the subsequent cyclization would be directed by the methoxy group. The resulting tetrahydroisoquinoline would then require oxidation to furnish the aromatic isoquinoline core.
The Pomeranz-Fritsch reaction offers another classical approach, utilizing a benzaldehyde and an aminoacetaldehyde diethyl acetal (B89532) to construct the isoquinoline skeleton under acidic conditions. thermofisher.comsigmaaldrich.comgoogle.com The reaction proceeds through the formation of a Schiff base, followed by cyclization and aromatization. The use of 3-fluoro-4-methoxybenzaldehyde as a starting material would be a direct route to the desired substitution pattern. Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, have expanded its scope and utility. thermofisher.com
Modern cyclization approaches often employ transition metal catalysis to achieve higher efficiency and functional group tolerance. Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of polysubstituted isoquinolines.
Tandem Reactions for Heterocyclic Formation
Tandem, or cascade, reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound by combining multiple bond-forming events in a single operation. These reactions often lead to a rapid increase in molecular complexity from simple starting materials.
Palladium-catalyzed tandem reactions have been developed for the synthesis of polysubstituted isoquinolines. These methods can involve a sequence of cross-coupling and cyclization reactions to build the isoquinoline core. For instance, a sequential coupling-imination-annulation reaction of an ortho-halo-benzaldehyde with a terminal alkyne and an ammonia (B1221849) source can provide a convergent route to the isoquinoline scaffold.
Photoinduced tandem reactions have also been explored for the construction of complex aza-polycycles derived from isoquinolines. figshare.comacs.org These reactions can proceed through a series of cycloadditions and electrocyclizations to form intricate heterocyclic frameworks. While not directly applied to the synthesis of this compound, these methodologies highlight the potential of tandem strategies in constructing complex heterocyclic systems.
Regioselective Introduction of Fluorine at Position 6
The introduction of a fluorine atom at a specific position on the isoquinoline ring is a critical step in the synthesis of this compound. This can be achieved either by incorporating the fluorine atom into one of the starting materials before the cyclization reaction or by introducing it onto a pre-formed isoquinoline core.
Direct Fluorination Methods
Direct fluorination of an aromatic C-H bond is a challenging transformation that often requires specialized reagents and careful control of reaction conditions to achieve high regioselectivity. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for this purpose. sigmaaldrich.comref.ac.ukrsc.orgorganic-chemistry.org The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring.
In the case of a 7-methoxyisoquinoline (B1361142) precursor, the methoxy group is an ortho, para-directing activator. Therefore, direct fluorination would be expected to occur at the 8-position (ortho) or the 5-position (para). Fluorination at the desired 6-position would be disfavored due to the directing effect of the methoxy group. Therefore, a direct fluorination approach on a pre-formed 7-methoxyisoquinoline is unlikely to be a viable strategy for the synthesis of this compound.
Halogen-Exchange Reactions for Fluorine Incorporation
A more reliable method for the regioselective introduction of fluorine is through a halogen-exchange reaction, often referred to as the Halex reaction. This method involves the displacement of a different halogen atom, typically bromine or iodine, with fluoride (B91410). This approach allows for the initial installation of a halogen at the desired position using well-established methods, followed by its replacement with fluorine.
For the synthesis of this compound, a 6-bromo-7-methoxyisoquinoline (B12329767) precursor would be required. The synthesis of this precursor could be achieved through the cyclization of a suitably substituted brominated phenylethylamine or benzaldehyde derivative. Once the 6-bromo-7-methoxyisoquinoline is obtained, it can be subjected to a nucleophilic fluorination reaction using a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF). nih.gov The use of phase-transfer catalysts or polar aprotic solvents is often necessary to facilitate the reaction. Microwave-assisted nucleophilic fluorination has also been shown to significantly enhance reaction rates. researchgate.net
Electrophilic and Nucleophilic Fluorination Reagents
The introduction of a fluorine atom at the C-6 position of the isoquinoline ring is a critical step that significantly influences the molecule's properties. This transformation can be achieved through either electrophilic or nucleophilic fluorination strategies, each employing a distinct set of reagents.
Electrophilic Fluorination: This approach involves the reaction of an electron-rich isoquinoline precursor with a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.orgacsgcipr.org Commonly used electrophilic fluorinating agents are characterized by a nitrogen-fluorine (N-F) bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electron-deficient. wikipedia.org
| Reagent Class | Examples | Key Characteristics |
| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Economical, stable, safe, and soluble in various organic solvents. alfa-chemistry.com |
| N-Fluoropyridinium salts | N-Fluoropyridinium triflate | Reactivity can be tuned by altering substituents on the pyridine ring. alfa-chemistry.com |
| Diazoniabicyclo[2.2.2]octane based | Selectfluor® (F-TEDA-BF4) | Stable, mild, and widely applicable for fluorinating electron-rich aromatic compounds. alfa-chemistry.com |
The choice of reagent often depends on the specific substrate and desired reaction conditions. For instance, NFSI is known for its high fluorination ability and can be used with a variety of substrates including aromatic hydrocarbons. alfa-chemistry.com Selectfluor® is another popular choice due to its stability and ease of handling. alfa-chemistry.com
Nucleophilic Fluorination: In contrast, nucleophilic fluorination utilizes a fluoride ion (F-) source to displace a suitable leaving group on the isoquinoline ring. This method is particularly effective for aromatic systems activated towards nucleophilic aromatic substitution (SNAr). Common nucleophilic fluorinating agents include alkali metal fluorides and ammonium (B1175870) fluorides. acsgcipr.org
| Reagent Type | Examples | Notes |
| Metal Fluorides | Potassium fluoride (KF), Cesium fluoride (CsF) | Often used with phase-transfer catalysts to enhance solubility and reactivity. acsgcipr.org |
| Ammonium Fluorides | Tetrabutylammonium fluoride (TBAF) | Available in anhydrous forms for increased reactivity. acsgcipr.org |
| Imidazolium-based Fluorides | [IPrH][F(HF)2] | Offers good stability and can be effective for a range of substrates. nih.govacs.org |
The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, is a classical method for introducing fluorine nucleophilically onto an aromatic ring. acsgcipr.org
Regioselective Introduction of Methoxy Group at Position 7
The precise placement of the methoxy group at the C-7 position is crucial for the final structure of this compound. This is typically achieved through etherification of a hydroxyl precursor or via modern cross-coupling reactions.
A common and straightforward method for introducing a methoxy group is the Williamson ether synthesis. This reaction involves the deprotonation of a 7-hydroxyisoquinoline (B188741) precursor with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.
Common Methylating Agents:
Methyl iodide (CH3I)
Dimethyl sulfate (B86663) ((CH3)2SO4)
The choice of base and solvent is critical to ensure efficient and regioselective methylation, avoiding potential side reactions.
Modern synthetic chemistry offers powerful cross-coupling methodologies for the formation of carbon-oxygen bonds. Palladium-catalyzed Buchwald-Hartwig amination, adapted for C-O bond formation, can be a viable strategy. This would involve the coupling of a 7-halo-6-fluoroisoquinoline with methanol (B129727) or a methoxide (B1231860) source in the presence of a palladium catalyst and a suitable ligand. While primarily used for C-N and C-C bond formation, advancements have extended its utility to etherification.
Transition-metal-catalyzed reactions, particularly those employing palladium or copper, have become indispensable for constructing substituted isoquinolines. organic-chemistry.orgresearchgate.net These methods often allow for the convergent assembly of complex structures from simpler starting materials. harvard.edu
Purification and Isolation Methodologies in Complex Organic Synthesis
The synthesis of a polysubstituted heterocycle like this compound often results in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification techniques are essential to isolate the target compound in high purity.
Common purification methods include:
Flash Column Chromatography: This is a widely used technique for separating compounds with different polarities. A silica (B1680970) gel stationary phase is typically used with a solvent system of varying polarity (e.g., hexanes/ethyl acetate) to elute the components. doi.orgrsc.org
Recrystallization: This method is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
Distillation: For liquid products, distillation can be used to separate components based on their boiling points. researchgate.net
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a useful tool.
The choice of purification method depends on the physical properties of the target compound and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity.
Scalable Synthesis Development and Process Optimization
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. Process optimization is crucial to ensure the synthesis is efficient, cost-effective, safe, and environmentally friendly.
Key considerations for scalable synthesis include:
Reagent Selection: Choosing readily available, less expensive, and safer reagents is paramount. For example, replacing a hazardous reagent with a greener alternative can significantly improve the process's sustainability. nih.gov
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and catalyst loading can lead to higher yields and reduced energy consumption. Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating. organic-chemistry.org
Work-up and Purification: Developing a streamlined work-up and purification procedure that minimizes solvent usage and waste generation is essential for large-scale production.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry. nih.gov
The development of a scalable synthesis for this compound would likely involve a multidisciplinary approach, combining the expertise of organic chemists and chemical engineers to address these challenges.
Chemical Reactivity and Derivatization Pathways of 6 Fluoro 7 Methoxyisoquinoline
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.orgyoutube.com In the context of the isoquinoline ring, the pyridine (B92270) part is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further enhanced in acidic media, typically used for EAS reactions, as the nitrogen atom becomes protonated. wikipedia.org Consequently, electrophilic substitution occurs preferentially on the benzenoid ring.
For 6-Fluoro-7-methoxyisoquinoline, the directing effects of the two substituents on the benzene (B151609) ring determine the position of substitution.
Methoxy (B1213986) Group (-OCH₃): Located at C-7, this is a strong activating group and is ortho-, para- directing due to its ability to donate electron density via resonance. The positions ortho to the methoxy group are C-6 and C-8. The position para is occupied by the fused pyridine ring.
Fluoro Group (-F): Located at C-6, this is a weakly deactivating group due to its inductive electron withdrawal, but it is also ortho-, para- directing because of its ability to donate a lone pair of electrons through resonance. The positions ortho to the fluoro group are C-5 and C-7. The position para is C-3 in the pyridine ring.
| Position | Influence of Methoxy Group (C-7) | Influence of Fluoro Group (C-6) | Predicted Reactivity |
| C-5 | Meta (Deactivating) | Ortho (Activating) | Possible site of substitution |
| C-8 | Ortho (Activating) | Meta (Deactivating) | Likely major site of substitution |
Nucleophilic Aromatic Substitution Reactions (SNAr) on the Fluorine-Bearing Position
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. organic-chemistry.org In this compound, the fluorine atom at C-6 could potentially act as a leaving group. Fluorine is often a very effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. libretexts.org
However, the success of an SNAr reaction is highly dependent on the electronic stabilization of the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org The presence of the electron-donating methoxy group at C-7, which is ortho to the fluorine, would destabilize this intermediate by pushing electron density into the ring. This deactivating effect makes SNAr reactions at the C-6 position challenging under standard conditions. While the electron-deficient pyridine ring does withdraw some electron density from the fused benzene ring, this effect may not be sufficient to overcome the deactivating nature of the methoxy group for SNAr to proceed readily.
Therefore, displacement of the fluorine atom by nucleophiles such as alkoxides, amines, or thiolates would likely require harsh reaction conditions or specialized catalysts. There are no specific documented examples of this transformation for this compound in the reviewed literature.
Transformations Involving the Nitrogen Heteroatom (e.g., N-oxidation, quaternization)
The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can readily participate in reactions with electrophiles.
N-oxidation: The nitrogen can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring system, making the positions alpha (C-1) and gamma (C-3) to the nitrogen more susceptible to nucleophilic attack.
Quaternization (N-alkylation): As a nucleophile, the isoquinoline nitrogen reacts with alkyl halides (e.g., methyl iodide) or other alkylating agents to form quaternary isoquinolinium salts. This reaction introduces a positive charge on the nitrogen atom, which significantly activates the ring system, particularly the C-1 position, towards attack by nucleophiles. For instance, N-methylation of 6-bromo-purine, a related heterocyclic system, has been studied extensively, showing that reaction conditions can influence the site of alkylation. pharmrxiv.denih.gov
While specific studies on the N-oxidation and quaternization of this compound are not detailed in the available literature, these reactions are fundamental to isoquinoline chemistry and are expected to proceed as described.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization of the Isoquinoline Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org However, the carbon-fluorine bond is generally strong and less reactive in typical cross-coupling reactions like Suzuki, Heck, or Sonogashira, which usually employ aryl chlorides, bromides, iodides, or triflates as substrates. wikipedia.orglibretexts.org
Therefore, the derivatization of the this compound core at the C-6 position via these methods typically involves starting with a precursor molecule, such as 6-Bromo-7-methoxyisoquinoline (B12329767) . This bromo-derivative serves as a versatile handle for introducing a wide variety of substituents. Following the cross-coupling reaction, a fluorination step could potentially be employed to install the fluorine atom, although this sequence is synthetically complex.
Alternatively, the hydroxyl group of a 6-hydroxy precursor could be converted into a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed reactions. wikipedia.org
Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. organic-chemistry.orgwikipedia.org Using 6-Bromo-7-methoxyisoquinoline as the substrate, various aryl or heteroaryl groups can be introduced at the C-6 position. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base. libretexts.orgtcichemicals.com
Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl groups at the C-6 position of the 6-Bromo-7-methoxyisoquinoline core.
Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgsoton.ac.uk This reaction would enable the attachment of various alkynyl moieties to the C-6 position of the isoquinoline ring system, starting from the bromo-precursor.
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-7-methoxyisoquinoline |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Alkenyl-7-methoxyisoquinoline |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-7-methoxyisoquinoline |
Functional Group Interconversions on Existing Substituents
The substituents on the this compound ring can be chemically modified to create new derivatives. A primary example is the interconversion of the methoxy group.
O-Demethylation: The methyl ether of the methoxy group at the C-7 position can be cleaved to yield the corresponding hydroxyl group (a phenol). This transformation is a common functional group interconversion in natural product and medicinal chemistry. semanticscholar.orgnih.gov A widely used reagent for this purpose is boron tribromide (BBr₃), which is effective for cleaving aryl methyl ethers under relatively mild conditions. nih.govcommonorganicchemistry.com Other reagents, such as trimethylsilyl (B98337) iodide, have also been employed for the selective demethylation of isoquinoline alkaloids. cdnsciencepub.com The resulting 6-fluoro-7-hydroxyisoquinoline offers a new point for derivatization, such as etherification or esterification, to further expand the chemical space around the core molecule.
| Starting Functional Group | Reagent | Resulting Functional Group | Product Name |
| 7-Methoxy (-OCH₃) | Boron Tribromide (BBr₃) | 7-Hydroxy (-OH) | 6-Fluoro-7-hydroxyisoquinoline |
Computational and Theoretical Investigations of 6 Fluoro 7 Methoxyisoquinoline and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are difficult to determine experimentally.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.comnih.gov It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.govtaltech.eearxiv.org For 6-Fluoro-7-methoxyisoquinoline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. researchgate.net
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. taltech.ee The resulting optimized geometry provides a precise model of the molecule's shape. Furthermore, by calculating the energy of different molecular conformations, a potential energy surface can be mapped out. This allows for the identification of local energy minima and the energy barriers between different conformations, providing a comprehensive energy profile of the molecule. taltech.eemdpi.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Illustrative data based on typical DFT outputs for similar aromatic systems.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-O (methoxy) | 1.37 Å |
| Bond Length | O-CH₃ (methoxy) | 1.43 Å |
| Bond Angle | C5-C6-F | 119.5° |
| Bond Angle | C8-C7-O | 118.0° |
| Dihedral Angle | C8-C7-O-CH₃ | ~0° or ~180° (planar) |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cnlibretexts.org
For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. In a typical analysis, the electron-donating methoxy (B1213986) group would increase the energy of the HOMO, while the electron-withdrawing fluorine atom would lower the energy of the LUMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Illustrative data based on FMO analysis of related heterocyclic compounds.
| Molecular Orbital | Energy (eV) | Description | Probable Localization |
| HOMO | -5.85 | Highest Occupied Molecular Orbital | Primarily on the methoxy-substituted benzene (B151609) ring |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital | Primarily on the electron-deficient pyridine (B92270) ring |
| HOMO-LUMO Gap | 4.65 | Energy difference (LUMO - HOMO) | Indicates high kinetic stability |
Conformational Analysis and Molecular Geometry Determination
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. taltech.eedrugdesign.org For this compound, the primary focus of conformational analysis would be the orientation of the methoxy group relative to the isoquinoline (B145761) ring.
While the isoquinoline ring system is largely planar and rigid, the methyl group of the methoxy substituent can rotate around the C7-O bond. A systematic scan of this dihedral angle, calculating the energy at each step, would reveal the most stable orientations. mdpi.comdrugdesign.org It is expected that the most stable conformation would have the methyl group lying in the plane of the isoquinoline ring to maximize electronic conjugation, though steric hindrance could influence this. The presence of the fluorine atom can also influence conformation through electrostatic interactions. beilstein-journals.org The results of this analysis are crucial for understanding how the molecule presents itself for interaction with biological targets.
Molecular Docking Simulations with Hypothetical Biological Targets to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. medjpps.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.govresearchgate.netnih.gov
For this compound, docking simulations would be performed against hypothetical, yet plausible, biological targets. Given the structural similarity of the isoquinoline core to various known inhibitors, potential targets could include protein kinases, DNA gyrase, or various enzymes involved in cell signaling. The simulation would place the ligand into the binding site in numerous possible conformations and orientations, scoring each based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. medjpps.com The results would provide a binding energy score, indicating the strength of the interaction, and visualize the specific amino acid residues involved in binding.
Table 3: Illustrative Molecular Docking Results for this compound with Hypothetical Targets
| Hypothetical Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -7.8 | Met793, Leu718, Cys797 |
| Staphylococcus aureus DNA Gyrase | 2XCS | -8.5 | Ser84, Asp83, Gly77 |
| Human MAO-B | 2V5Z | -7.2 | Tyr435, Gln206, Cys172 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Designed Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogues. nih.gov
To build a QSAR model for analogues of this compound, a library of related compounds would first be designed by systematically modifying the parent structure (e.g., changing the position of the fluorine atom, altering the alkoxy group, or adding substituents to other parts of the ring). For each analogue, a set of molecular descriptors (properties like molecular weight, polarity, electronic properties, and shape) would be calculated. nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that links these descriptors to a hypothetical activity score. nih.gov This model can then be used to screen new designs and prioritize the synthesis of compounds predicted to have the highest activity.
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govnih.govyoutube.com While molecular docking provides a static snapshot of a ligand-receptor interaction, MD simulations model the movements of every atom in the system, offering insights into the stability of the binding pose and the nature of the interactions. nih.govnih.gov
Following a docking study of this compound with a hypothetical protein target, an MD simulation would be initiated using the best-predicted binding pose. The simulation, typically run for nanoseconds to microseconds, calculates the forces between atoms and solves Newton's equations of motion to track their trajectories. youtube.com Analysis of the simulation can reveal how the ligand and protein adjust to each other, the stability of key hydrogen bonds over time, and the role of water molecules in the binding site. This provides a more realistic and dynamic understanding of the ligand-target interaction. nih.gov
Fragment-Based Drug Design (FBDD) Principles Applied to Isoquinoline Scaffolds
Fragment-Based Drug Design (FBDD) has emerged as a potent strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," which typically adhere to the "Rule of Three," to explore the binding landscape of a biological target. researchoutreach.org The isoquinoline scaffold, a bicyclic aromatic heterocycle, has proven to be a valuable template in FBDD campaigns, particularly in the discovery of kinase inhibitors. researchoutreach.orgnih.gov
The core principle of FBDD involves screening a library of fragments to identify those that bind to the target protein, albeit often with low affinity. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The low molecular complexity of fragments allows for more efficient sampling of chemical space and often results in leads with better physicochemical properties compared to those identified through traditional high-throughput screening (HTS). researchoutreach.org
A notable application of FBDD to an isoquinoline-related scaffold led to the discovery of novel inhibitors for Phosphoinositide-dependent kinase-1 (PDK1), a key enzyme in the PI3K/AKT signaling pathway implicated in cancer. nih.gov Through NMR spectroscopy fragment screening, an isoquinolone fragment was identified as a ligand-efficient inhibitor of PDK1. This initial fragment hit was subsequently optimized using a fragment-growing approach, where chemical vectors on the scaffold were explored to enhance binding affinity and potency. nih.gov This process successfully improved the inhibitory concentration from the high micromolar to the low micromolar range while maintaining good ligand efficiency. nih.gov
| Compound | Description | IC₅₀ (μM) | Ligand Efficiency (LE) |
|---|---|---|---|
| Fragment Hit (5) | Initial isoquinolone fragment identified from NMR screening | 870 | 0.39 |
| Intermediate (16) | Result of initial fragment growing approach | 41.4 | 0.33 |
| Optimized Lead (24) | Result of subsequent lead optimization | 1.8 | 0.42 |
Another successful strategy, termed 'fragment merging by design,' utilized the isoquinoline scaffold as a template for developing inhibitors of protein kinase Cζ (PKCζ), a target for inflammatory diseases like rheumatoid arthritis. researchoutreach.org In this approach, an initial biochemical screening of a 5,000-fragment library based on the isoquinoline template identified successful binding fragments. These hits, which were derivatives with substituents at various positions on the isoquinoline ring, were then computationally merged to design a single, more potent molecule. researchoutreach.org This led to the development of a 5,7-disubstituted isoquinoline inhibitor that proved effective in animal models of rheumatoid arthritis. researchoutreach.org
Similarly, FBDD coupled with structure-guided design has been used to discover novel inhibitors of Rho-associated protein kinases (ROCK), which are involved in cellular contraction and motility. researchgate.net An isoquinolin-1-amine scaffold was identified as a promising starting point. Optimization of this fragment led to compounds with nanomolar potency and selectivity for ROCK isoforms. For instance, strategic substitutions on the isoquinoline core allowed for tuning the selectivity between ROCK1 and ROCK2. researchgate.net
| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| 18 | 650 | 670 | Equipotent |
| 24 | 1690 | 100 | ROCK2 selective |
These examples underscore the utility of the isoquinoline scaffold in FBDD. Its rigid structure provides a well-defined framework for orienting substituents into the binding pockets of target proteins, while its synthetic tractability allows for the systematic exploration of chemical space around the core, facilitating the optimization of initial fragment hits into potent and selective lead compounds.
Reaction Mechanism Studies Through Computational Chemistry (e.g., transition state analysis for synthetic steps)
The synthesis of the isoquinoline core, the foundational structure of this compound, is often achieved through classic named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. mdpi.comwikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms and transition states of these synthetic transformations, providing insights that are not readily accessible through experimental means alone.
The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by cyclization, is a cornerstone of isoquinoline synthesis. wikipedia.org Computational studies have been employed to understand the regioselectivity and stereoselectivity of this reaction. A DFT study on the Pictet-Spengler condensation of dopamine (B1211576) and acetaldehyde (B116499) investigated the preferential formation of different regioisomers based on reaction pH. The study explained the experimental observation that para-cyclization is favored in acidic media, while ortho-cyclization becomes significant at neutral pH. This was attributed to two distinct mechanistic pathways involving either an iminium ion or a zwitterionic phenolate-iminium species as the reacting intermediate. The calculations of transition state structures and their corresponding energy barriers provided a quantitative rationale for the observed product distribution under different conditions.
| Reaction Condition | Key Reactant Intermediate | Favored Product | Computational Rationale |
|---|---|---|---|
| Acidic pH | Iminium ion | Para-cyclization (Salsolinol) | Lower energy barrier for the transition state leading to the para product. |
| Neutral pH | Phenolate-iminium zwitterion | Ortho-cyclization (Isosalsolinol) becomes competitive | The formation of the ortho product proceeds via a different, more favorable mechanistic route under these conditions. |
The Bischler-Napieralski reaction is another fundamental method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org Mechanistic investigations suggest that the reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.net Two primary mechanisms have been proposed, differing in the timing of the carbonyl oxygen elimination. wikipedia.org One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a highly electrophilic nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Computational studies support the viability of the nitrilium ion as a key intermediate, which then undergoes cyclization. The formation of this intermediate is often the rate-determining step, and its electrophilicity is crucial for the subsequent ring closure onto the aromatic ring. organic-chemistry.org The presence of electron-donating groups on the phenyl ring, such as the methoxy group in the precursor to this compound, activates the ring for this electrophilic attack, facilitating the reaction, a principle well-supported by computational models of electron density distribution. nrochemistry.com
By modeling these reaction pathways and analyzing the geometries and energies of reactants, intermediates, transition states, and products, computational chemistry provides a detailed molecular-level understanding of the synthesis of isoquinoline scaffolds. These theoretical insights are invaluable for optimizing reaction conditions, predicting the outcomes of reactions with new substrates, and designing more efficient synthetic routes to complex isoquinoline derivatives.
Exploration of Biological Activity Potential and Mechanistic Insights for 6 Fluoro 7 Methoxyisoquinoline Analogues
Rationale for Targeting Specific Biological Pathways Based on the Isoquinoline (B145761) Scaffold
The inherent chemical properties of the isoquinoline ring system allow it to interact with various biological targets, making it a versatile starting point for drug discovery. researchgate.netnih.gov Its structure can be found in compounds developed as anesthetics, vasodilators, and antihypertensive agents. researchgate.netresearchgate.net
The isoquinoline framework is a key component in the development of potent kinase inhibitors. Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is linked to diseases like cancer and chronic inflammatory conditions. reactionbiology.combellbrooklabs.com
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in innate immunity signaling pathways. acs.orgmdpi.com It functions downstream of Toll-like receptors (TLRs) and the interleukin-1 (IL-1) family of receptors, making it a key node in the inflammatory response. acs.orgacrabstracts.org Aberrant activation of these pathways is a characteristic of many autoimmune diseases, positioning IRAK4 as a significant pharmacological target for treating such conditions. acs.orgmdpi.com
The utility of the isoquinoline scaffold is exemplified by the development of PF-06650833 (Zimlovisertib), a potent and selective IRAK4 inhibitor that advanced to clinical trials. nih.govresearchgate.net This compound, identified through fragment-based drug design, features a 7-methoxyisoquinoline (B1361142) core. nih.govacs.org The optimization of an initial micromolar hit led to the development of inhibitors with nanomolar potency in cellular assays, demonstrating the effectiveness of the isoquinoline scaffold in engaging the IRAK4 active site. nih.govacs.org The structure-activity relationship studies in this class of compounds highlight how modifications to the isoquinoline core and its substituents can lead to highly potent and selective inhibitors. nih.gov
| Compound Name | Target | Potency (IC50) | Scaffold |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 nM (Cell Assay) | 7-methoxyisoquinoline |
| KT-474 | IRAK4 (Degrader) | 0.88 nM (DC50) | Not specified |
This table presents examples of IRAK4 inhibitors, highlighting the potency achieved with a 7-methoxyisoquinoline scaffold.
Beyond kinases, the isoquinoline scaffold has shown potential for inhibiting other enzyme families, such as phosphodiesterases (PDEs). PDEs are enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.govwikipedia.org
Phosphodiesterase 10A (PDE10A) is highly expressed in the striatum of the brain and is involved in regulating neurotransmission. nih.govresearchgate.net This makes it a target for treating neurological and psychiatric disorders. nih.govwikipedia.org The naturally occurring isoquinoline alkaloid, papaverine (B1678415), is a known inhibitor of PDE10A. nih.govnih.gov Papaverine's ability to inhibit PDE10A has been linked to its antipsychotic-like activity in preclinical models. nih.gov The structural similarity of 6-fluoro-7-methoxyisoquinoline to papaverine suggests that this scaffold could also be explored for its potential to inhibit PDE10A, offering a pathway for developing novel central nervous system agents.
In Vitro Enzyme and Receptor Binding Studies (General Methodologies)
To characterize the interaction of new compounds with their intended biological targets, a variety of in vitro assays are employed. These cell-free experiments are crucial for determining the potency, affinity, and selectivity of potential inhibitors.
Enzymatic assays are fundamental for evaluating the ability of a compound to inhibit the activity of a target enzyme, such as a kinase. reactionbiology.com These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. bellbrooklabs.com
A primary goal of these assays is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov The IC50 value is dependent on experimental conditions, particularly the concentration of the enzyme's natural substrate (like ATP for kinases). nih.govnih.gov To obtain a more fundamental measure of inhibitor potency, the inhibition constant (Ki) is often calculated from the IC50 value using equations like the Cheng-Prusoff equation. nih.gov The Ki represents the dissociation constant of the inhibitor-enzyme complex and is independent of substrate concentration. nih.gov
Several formats are used for enzymatic assays:
Radiometric Assays: Considered a gold standard, these assays use a radiolabeled substrate, such as [γ-³²P]ATP, to directly measure the phosphorylation of a substrate peptide or protein. bellbrooklabs.comnih.gov
Fluorescence/Luminescence-Based Assays: These methods detect changes in fluorescence or light emission resulting from the enzyme's activity. reactionbiology.comresearchgate.net For example, the ADP-Glo™ kinase assay measures the amount of ADP produced in the kinase reaction via a luminescent signal. researchgate.net
Mobility Shift Assays: This technique involves the electrophoretic separation of the phosphorylated substrate from the non-phosphorylated substrate, which can be detected using a fluorescent tag. nih.gov
Radioligand binding assays are a robust and sensitive method for measuring the affinity of a compound for a specific receptor. giffordbioscience.comcreative-bioarray.com These assays use a radioactively labeled ligand (the radioligand) that is known to bind to the target receptor. oncodesign-services.comrevvity.com
There are two main types of radioligand binding assays:
Saturation Assays: In these experiments, increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation (e.g., cell membranes). giffordbioscience.comcreative-bioarray.comnih.gov This allows for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. revvity.comnih.gov A lower Kd value indicates higher affinity. revvity.com
Competition Assays: These assays are used to determine the affinity of an unlabeled test compound for the receptor. giffordbioscience.comnih.gov A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.comoncodesign-services.com The test compound competes with the radioligand for binding to the receptor. oncodesign-services.com From these data, the IC50 of the test compound is determined, which can then be used to calculate its inhibition constant (Ki), providing a measure of its binding affinity. giffordbioscience.com
| Assay Type | Key Parameters Measured | Description |
| Saturation Radioligand Binding Assay | Bmax (receptor density), Kd (radioligand affinity) | Measures the binding of increasing concentrations of a radioligand to a receptor. giffordbioscience.comnih.gov |
| Competition Radioligand Binding Assay | IC50, Ki (test compound affinity) | Measures the ability of an unlabeled test compound to displace a radioligand from a receptor. giffordbioscience.comoncodesign-services.com |
This table summarizes the main types of radioligand binding assays and the key parameters they determine.
Cellular Assays for Biological Response Evaluation (General Methodologies)
While in vitro assays are essential for determining direct interactions with a molecular target, cellular assays provide a more physiologically relevant context for evaluating a compound's biological activity. reactionbiology.comcreative-biolabs.com These assays are performed in intact, living cells and can assess whether a compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional response. reactionbiology.com
Common cellular assay methodologies include:
Cellular Phosphorylation Assays: For kinase inhibitors, these assays measure the phosphorylation status of the kinase's downstream substrates within the cell. reactionbiology.com A potent inhibitor would be expected to reduce the level of substrate phosphorylation. reactionbiology.com Techniques like ELISA, Western Blot, and Meso Scale Discovery (MSD) are often used for this purpose. creative-biolabs.com
Cell Proliferation/Viability Assays: If the target kinase is involved in cell growth and survival (e.g., an oncogenic kinase), inhibitors can be tested for their ability to suppress cell proliferation or induce cell death. reactionbiology.com Assays like the BaF3 cell proliferation assay are used to investigate the potency of inhibitors in suppressing oncogenic kinases. reactionbiology.com
Target Engagement Assays: These assays directly measure the binding of a compound to its target protein inside living cells. reactionbiology.com The NanoBRET™ Target Engagement Assay, for example, uses bioluminescence resonance energy transfer (BRET) to quantify compound binding and can provide information on target occupancy and binding affinity in a cellular context. reactionbiology.com
By employing these cellular assays, researchers can bridge the gap between biochemical potency and potential therapeutic effect, providing critical data for the continued development of compounds based on the this compound scaffold. creative-biolabs.com
Cell-Based Reporter Assays for Pathway Modulation
Cell-based reporter assays are instrumental in elucidating the effects of novel compounds on specific signaling pathways. These assays typically employ a reporter gene (such as luciferase or β-galactosidase) linked to a promoter element that is responsive to a particular transcription factor. Activation or inhibition of the signaling pathway by a test compound results in a measurable change in the reporter protein's expression.
For isoquinoline derivatives, these assays are critical in identifying their mechanism of action. For instance, analogues of this compound could be screened using a panel of reporter assays to assess their impact on key inflammatory and cell-growth pathways. A common and relevant assay is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) reporter assay. The NF-κB pathway is a central regulator of inflammation and is often dysregulated in disease. An isoquinoline analogue that inhibits this pathway would be expected to decrease the expression of the reporter gene in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
While specific data for this compound is not available, a hypothetical screening cascade for such a compound would involve a primary screen using an NF-κB reporter assay, followed by secondary assays for other pathways such as MAPK (mitogen-activated protein kinase) or STAT (signal transducer and activator of transcription) to determine selectivity and off-target effects.
Assays for Modulation of Inflammatory Cytokine Production
The anti-inflammatory potential of isoquinoline analogues can be directly quantified by measuring their effect on the production of inflammatory cytokines. These assays are typically performed using immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), which are stimulated to produce cytokines in the presence or absence of the test compound.
Key pro-inflammatory cytokines that are often measured include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The concentration of these cytokines in the cell culture supernatant can be determined using techniques like ELISA (enzyme-linked immunosorbent assay) or multiplex bead arrays.
Research on substituted isoquinolines has demonstrated their potential to inhibit the production of these critical inflammatory mediators. For example, certain isoquinolin-1-one and quinazolin-4-one derivatives have been shown to inhibit TNF-α production in LPS-stimulated human PBMCs. While the specific substitution pattern of 6-fluoro and 7-methoxy has not been detailed in these studies, it is plausible that this compound could exhibit similar activity. The electronic properties of the fluorine atom and the steric and electronic effects of the methoxy (B1213986) group would influence the compound's ability to interact with the cellular machinery responsible for cytokine production.
| Compound Class | Assay System | Measured Cytokine | Observed Effect |
|---|---|---|---|
| Isoquinolin-1-ones | LPS-stimulated human PBMCs | TNF-α | Inhibition of production |
| Isoquinoline-1-carboxamides | LPS-treated BV2 microglial cells | IL-6, TNF-α | Potent suppression |
| Hypothetical: this compound | LPS-stimulated RAW 264.7 macrophages | IL-6, TNF-α, IL-1β | Predicted inhibition |
Structure-Based Drug Design Principles Applied to Isoquinoline Derivatives for Target Specificity
Structure-based drug design (SBDD) is a powerful approach to optimize the interaction of a ligand with its biological target. This process relies on knowledge of the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. By visualizing the binding pocket of the target, medicinal chemists can design modifications to a lead compound to enhance its potency and selectivity.
The isoquinoline scaffold is a common feature in many kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The flat, aromatic nature of the isoquinoline ring allows it to fit into the ATP-binding pocket of many kinases, forming key hydrogen bonds and hydrophobic interactions.
In the context of this compound, SBDD principles would be applied to tailor its structure for a specific kinase target. The fluorine atom at the 6-position can be a valuable tool in this process. Fluorine is a small, highly electronegative atom that can form favorable interactions with the protein backbone or specific amino acid residues. It can also modulate the pKa of nearby functional groups and improve metabolic stability. The methoxy group at the 7-position provides a handle for further chemical modification and can influence the compound's solubility and electronic properties.
For example, if the target kinase has a specific hydrophobic pocket near the 7-position of the bound isoquinoline, the methoxy group could be extended or replaced with other lipophilic groups to improve binding affinity. Conversely, if a hydrogen bond acceptor is required in that region, the methoxy group could be replaced with a hydroxyl or other suitable group.
Identification of Key Pharmacophoric Elements within Fluorinated and Methoxylated Isoquinolines for Biological Interaction
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and interact with its biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.
For fluorinated and methoxylated isoquinolines, the key pharmacophoric elements can be deduced from structure-activity relationship (SAR) studies of related compounds and computational modeling. The core isoquinoline ring system itself is a critical pharmacophoric element, often serving as a scaffold that correctly positions other functional groups for interaction with the target.
The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors that bind to the hinge region of the ATP-binding site. The aromatic rings contribute to binding through π-π stacking and hydrophobic interactions.
The fluorine and methoxy substituents are key modulators of the pharmacophoric properties:
Fluorine at the 6-position: This can serve as a hydrogen bond acceptor and can also influence the electron distribution of the aromatic system, thereby modulating its interaction with the target. Its small size allows it to be well-tolerated in many binding pockets.
Methoxy at the 7-position: This group can act as a hydrogen bond acceptor and its methyl group can participate in hydrophobic interactions. The position and orientation of this group are critical for fitting into the specific topology of the target's binding site.
| Pharmacophoric Feature | Potential Role in Biological Interaction | Contributing Structural Element |
|---|---|---|
| Hydrogen Bond Acceptor | Interaction with hinge region of kinases; specific polar contacts | Isoquinoline nitrogen, 6-fluoro, 7-methoxy oxygen |
| Aromatic Ring System | π-π stacking, hydrophobic interactions | Fused benzene (B151609) and pyridine (B92270) rings of isoquinoline |
| Hydrophobic Moiety | Interaction with non-polar pockets of the binding site | Methyl group of the 7-methoxy substituent |
Advanced Applications in Medicinal Chemistry and Chemical Biology Research
Design and Synthesis of Novel Chemical Probes for Biological Target Elucidation
Chemical probes are selective small-molecule modulators used to investigate the function of proteins and elucidate their roles in biological systems. thermofisher.comescholarship.org The design of high-quality chemical probes requires a scaffold that is synthetically tractable and allows for systematic modification to achieve high potency and selectivity. thermofisher.comnih.gov The 6-Fluoro-7-methoxyisoquinoline core is an attractive starting point for such endeavors. Its structure allows for derivatization at multiple positions, enabling the synthesis of focused libraries of compounds for biological screening.
The fluorine atom at the 6-position can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block potential sites of metabolism, thereby increasing the probe's stability and in vivo half-life. nih.gov The methoxy (B1213986) group at the 7-position can influence solubility and participate in hydrogen bonding with the target protein. These substituents are known to be effective in modulating the antimigration and antiproliferation activities of anticancer compounds. nih.gov
While specific chemical probes derived directly from this compound are not extensively documented in primary literature, its utility is demonstrated by the development of probes from structurally related isoquinolines. The synthesis process for such probes often involves multi-step reactions, starting with a core isoquinoline (B145761) structure, followed by the strategic introduction of functional groups to modulate activity and selectivity, and potentially the addition of a reporter tag (like a fluorophore) or a reactive group for target identification. nih.gov The development of potent kinase inhibitors, for example, often relies on scaffolds that can be systematically modified to create highly selective probes for studying specific signaling pathways. ed.ac.uk
Utilization as a Scaffold for Combinatorial Library Synthesis and High-Throughput Screening Initiatives
Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of large numbers of compounds. researchgate.netedgccjournal.org A central element of this approach is the use of a core structure, or scaffold, from which a library of diverse analogs can be generated. The this compound framework is well-suited for this purpose.
The synthesis of a combinatorial library based on this scaffold would typically involve attaching a variety of chemical building blocks to different positions of the isoquinoline ring. This process can be performed efficiently to generate thousands of distinct molecules. These libraries can then be subjected to HTS, where automated systems test each compound for activity against a specific biological target, such as an enzyme or a receptor. chemrxiv.orgnih.gov
A powerful illustration of this approach is seen in fragment-based drug design, a method that identifies low-molecular-weight fragments that bind to a target, which are then optimized into more potent leads. nih.gov For instance, a fragment screening campaign identified a micromolar hit that was subsequently optimized into potent, nanomolar inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key component of the immune signaling system. nih.govacs.org This optimization process, which involved creating and testing a library of analogs based on a related 7-methoxyisoquinoline (B1361142) core, demonstrates how a privileged scaffold can be systematically elaborated to produce high-affinity ligands. acs.org
Preclinical Lead Optimization Studies Focused on Molecular Properties for Enhanced Target Engagement and Selectivity
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. wuxiapptec.comaltasciences.com This process aims to enhance the molecule's interaction with its intended target (target engagement) while minimizing its effects on other proteins (selectivity). nih.gov
The this compound scaffold provides a versatile platform for lead optimization. The strategic positioning of the fluoro and methoxy groups can serve as a starting point for structure-activity relationship (SAR) studies, where systematic changes to the molecule are correlated with changes in biological activity. nih.gov
Table 1: Illustrative Structure-Activity Relationship (SAR) for IRAK4 Inhibitors Based on a 7-Methoxyisoquinoline Scaffold Data derived from related research programs to illustrate the principles of lead optimization.
| Compound Modification | Target | Potency (IC50) | Key Observation |
| Initial Fragment Hit | IRAK4 | Micromolar (µM) range | Provided an initial binding interaction and a starting point for optimization. nih.gov |
| Addition of Carboxamide at C6 | IRAK4 | Low Nanomolar (nM) | Significantly improved potency by forming key hydrogen bonds in the active site. acs.org |
| Introduction of Fluorinated Pyrrolidinone | IRAK4 | Sub-nanomolar (nM) | Enhanced ligand efficiency and improved pharmacokinetic properties. nih.govacs.org |
| Optimization of Pyrrolidinone Substituents | IRAK4 | 0.2 nM (Cell-based) | Fine-tuned interactions to achieve high potency and selectivity over other kinases. researchgate.net |
Development of Tools for Investigating Signaling Pathways and Cellular Processes
Selective small-molecule inhibitors are indispensable tools for dissecting the complex signaling networks that govern cellular behavior. nih.gov By blocking the activity of a specific protein, such as a kinase, researchers can observe the downstream consequences and thereby map the protein's role within a signaling cascade. ed.ac.ukfrontiersin.org
Derivatives of the this compound scaffold are valuable in this context, particularly in the development of kinase inhibitors. Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. ed.ac.uk The development of potent and selective inhibitors allows for the precise interrogation of these pathways.
The successful generation of the highly selective IRAK4 inhibitor PF-06650833 from a related 7-methoxyisoquinoline scaffold provides a clear example. acs.orgresearchgate.net IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. acs.org By using a selective inhibitor like PF-06650833, researchers can probe the specific functions of IRAK4's kinase activity in both healthy and diseased cells, helping to validate it as a therapeutic target and uncover new biological insights. escholarship.orgacs.org Such tools are crucial for advancing from a genetic hypothesis to a therapeutically viable strategy.
Q & A
Q. What are the key synthetic methodologies for preparing 6-Fluoro-7-methoxyisoquinoline?
The synthesis typically involves halogenation and functional group modification. For example, fluorination can be achieved via nucleophilic substitution or electrophilic aromatic substitution. In related isoquinoline derivatives (e.g., 4-Chloro-7-methoxyquinoline), phosphorous oxychloride (POCl₃) is used to introduce chlorine at position 4, followed by fluorination under controlled conditions . Reaction optimization, such as temperature (heating at 80–100°C) and stoichiometry, is critical to minimize byproducts. Post-synthesis purification often employs column chromatography or recrystallization.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for confirming the substitution pattern and fluorine integration. Infrared (IR) spectroscopy identifies functional groups like methoxy (-OCH₃) and aromatic C-F stretches. Ultraviolet-Visible (UV-Vis) spectroscopy helps assess electronic transitions influenced by fluorine’s electron-withdrawing effects . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity.
Q. How can researchers ensure purity and identity of synthesized this compound?
Analytical methods include:
- HPLC/GC-MS : Quantify purity (>95% is typical for pharmacological studies).
- Melting Point Analysis : Compare with literature values (e.g., dihydroisoquinoline derivatives in show melting points around 160–170°C).
- Elemental Analysis : Verify empirical formula (C₁₁H₁₀FNO₂ for this compound) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence the biological activity of this compound?
Fluorine’s electronegativity enhances metabolic stability and bioavailability. In pharmacological studies, 1-(3,4-Dimethoxybenzyl)-6-fluoro-7-methoxyisoquinoline exhibited ~20% of papaverine’s activity as a vasodilator, suggesting fluorination modulates receptor binding . Comparative structure-activity relationship (SAR) studies require parallel synthesis of non-fluorinated analogs and in vitro assays (e.g., dose-response curves in smooth muscle relaxation models).
Q. What strategies resolve contradictions in biological activity data across fluorinated isoquinoline derivatives?
Discrepancies may arise from assay variability (e.g., cell lines, dosage). To address this:
- Replicate experiments with standardized protocols (e.g., IC₅₀ measurements in triplicate).
- Computational docking : Compare ligand-receptor interactions using software like AutoDock Vina to rationalize activity differences .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine’s positional effects on potency).
Q. How can reaction conditions be optimized to improve fluorination efficiency in isoquinoline derivatives?
Key parameters include:
- Catalyst selection : Palladium complexes (e.g., [PdCl₂(dcpf)]) enhance cross-coupling reactions in fluorinated heterocycles .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic fluorination.
- Temperature control : Avoid thermal degradation by maintaining reactions at 60–80°C .
- Real-time monitoring : Use TLC or in situ IR to track reaction progress.
Q. What computational methods predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess solubility and membrane permeability. Software like Gaussian or Schrödinger Suite integrates these analyses, validated against experimental logP and pKa values .
Q. How are impurities identified and quantified during synthesis?
Advanced techniques include:
- LC-MS/MS : Detect trace byproducts (e.g., dehalogenated intermediates).
- NMR impurity profiling : Compare ¹H NMR shifts with reference standards.
- X-ray crystallography : Resolve structural ambiguities in crystalline impurities .
Methodological Guidance
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize multi-variable reactions (e.g., solvent, catalyst, temperature) .
- Data Interpretation : Apply statistical tools (ANOVA, t-tests) to validate biological activity differences. For spectral data, reference databases like NIST Chemistry WebBook ensure accurate peak assignments .
- Reproducibility : Document protocols per guidelines, including detailed reaction conditions and characterization data in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
